2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine
Description
2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine is a pyridine derivative featuring a substituted sulfonyl group and an isobutoxy chain. Its structure includes:
- Pyridine core: 4,6-dimethyl substitution enhances steric bulk and electronic effects.
- Sulfonyl group: Attached at the 3-position, linked to a 2-isopropylphenyl moiety, which contributes to hydrophobic interactions.
- Isobutoxy substituent: At the 2-position, providing flexibility and moderate lipophilicity.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-methylpropoxy)-3-(2-propan-2-ylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-13(2)12-24-20-19(15(5)11-16(6)21-20)25(22,23)18-10-8-7-9-17(18)14(3)4/h7-11,13-14H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNAJOGNPNIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2C(C)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : This compound can serve as a reagent in various organic synthesis reactions, facilitating the formation of new chemical bonds. Its unique structure allows for specific interactions that can lead to the synthesis of other valuable compounds.
- Catalysis Studies : It is also explored for its catalytic properties in organic reactions, potentially enhancing reaction rates and selectivity.
2. Biology
- Biological Activity Investigation : Researchers are studying the biological activities of this compound, including its interactions with biomolecules. Such studies may reveal its potential as a drug candidate or therapeutic agent.
- Mechanism of Action : The compound's mechanism of action involves its interaction with specific enzymes or receptors, influencing biochemical pathways. Detailed molecular studies are necessary to understand these interactions comprehensively.
3. Medicine
- Therapeutic Agent Development : There is ongoing research into the potential of 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine as a therapeutic agent. Its unique properties may lead to the development of new treatments for various diseases.
- Drug Precursor : The compound may also serve as a precursor in the synthesis of more complex pharmaceutical agents.
4. Industry
- Material Development : In industrial applications, this compound is being investigated for its role in developing new materials with specific properties. Its chemical characteristics may contribute to innovations in material science.
- Chemical Processes Optimization : The compound's reactivity can be utilized to optimize chemical processes within various industrial settings, potentially leading to more efficient production methods.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Synthesis and Biological Evaluation : Research has demonstrated that derivatives of this compound exhibit significant biological activities, prompting further investigation into their mechanisms and potential therapeutic uses .
- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with biological targets at the molecular level, providing insights into its potential efficacy as a drug candidate .
Summary Table of Applications
| Application Area | Specific Uses | Potential Outcomes |
|---|---|---|
| Chemistry | Reagent in organic synthesis | New compounds formation |
| Catalysis studies | Enhanced reaction rates | |
| Biology | Biological activity investigation | Drug candidate identification |
| Mechanism of action studies | Understanding biochemical pathways | |
| Medicine | Therapeutic agent development | New treatments for diseases |
| Drug precursor | Synthesis of pharmaceutical agents | |
| Industry | Material development | Innovations in material science |
| Chemical processes optimization | More efficient production methods |
Mechanism of Action
The mechanism of action of 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine and Analogs
*Inferred properties based on structural analysis. †Calculated using atomic weights.
Key Observations:
Substituent Effects: The isobutoxy group in the target compound increases hydrophobicity compared to the sulfanyl group in the analog from . This may enhance membrane permeability in biological systems.
Heterocyclic Core Differences: Sulfometuron methyl ester () uses a pyrimidine ring instead of pyridine, with sulfonylurea linkages critical for herbicidal activity. This highlights how minor changes in heterocyclic systems (e.g., pyridine vs. pyrimidine) drastically alter biological function .
Functional and Application-Based Comparisons
- Agrochemical Potential: Sulfonyl-containing compounds like sulfometuron methyl ester inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s sulfonyl group may confer similar herbicidal activity, though its isobutoxy chain could modify bioavailability .
- The target’s bulkier substituents might reduce metabolic degradation compared to simpler analogs .
Physicochemical Properties
- Lipophilicity: The target’s isobutoxy and isopropylphenyl groups likely increase logP (octanol-water partition coefficient) relative to ’s compound, favoring lipid bilayer penetration.
- Stability : Sulfonyl groups generally enhance chemical stability, but the thioether in ’s analog may confer susceptibility to oxidation compared to the target’s ether linkage .
Biological Activity
2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₉N₁O₃S
- CAS Number : 866049-00-5
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Key areas of interest include:
-
Antimicrobial Activity
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- A study indicated that derivatives of similar sulfonyl-pyridine structures showed enhanced antimicrobial effects, suggesting that modifications to the structure can influence bioactivity positively .
-
Cytotoxicity
- Cytotoxicity assays have shown that this compound has selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cell lines. This selectivity is crucial for potential therapeutic applications in oncology.
- The mechanism of action appears to involve disruption of cellular processes, leading to apoptosis in cancer cells .
-
Mechanisms of Action
- Research indicates that the compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways. For instance, docking studies suggest that it may interact with targets such as dihydrofolate reductase (DHFR), which is pivotal in nucleotide synthesis .
- The lipophilicity of the compound enhances its ability to penetrate cellular membranes, which is a critical factor in its biological efficacy .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| Normal Human Fibroblasts | >100 |
Case Studies
-
Case Study on Antibacterial Efficacy :
In a comparative study, this compound was tested against commercial antibiotics. The results showed that this compound exhibited comparable or superior activity against resistant bacterial strains, highlighting its potential as a novel antibacterial agent . -
Case Study on Cancer Cell Lines :
A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound, suggesting its potential for development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
